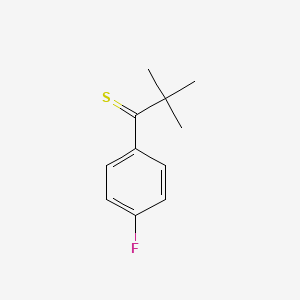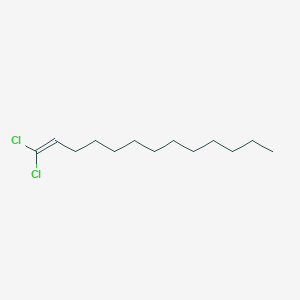
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate is a fluorinated organic molecule. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate typically involves multiple steps. The starting materials are often fluorinated anhydrides and fluorenyl derivatives. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.
Applications De Recherche Scientifique
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s binding affinity to these targets, often through hydrophobic interactions and hydrogen bonding. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: An aromatic alcohol with applications in fragrance and flavor industries.
p-Hydroxyphenylethanol: Known for its antioxidant properties and use in cosmetics.
4-Hydroxybenzaldehyde: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl) 2,2,3,3,4,4,4-heptafluorobutanoate: stands out due to its high fluorine content, which imparts unique properties such as enhanced stability, resistance to degradation, and specific interactions with biological targets. These characteristics make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
82137-36-8 |
|---|---|
Formule moléculaire |
C21H9F14NO3 |
Poids moléculaire |
589.3 g/mol |
Nom IUPAC |
[7-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-9H-fluoren-4-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C21H9F14NO3/c22-16(23,18(26,27)20(30,31)32)14(37)36-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)39-15(38)17(24,25)19(28,29)21(33,34)35/h1-5,7H,6H2,(H,36,37) |
Clé InChI |
ZAMNNSWNARQTML-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C1C=C(C=C3)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=CC=C2)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


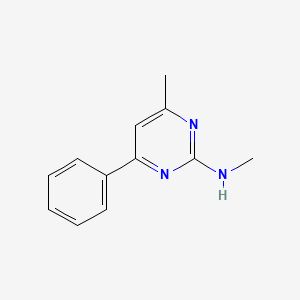
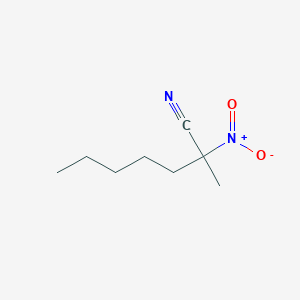
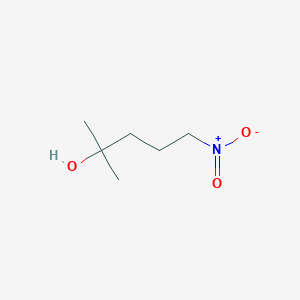
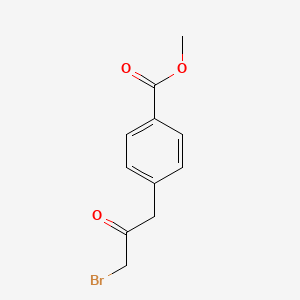


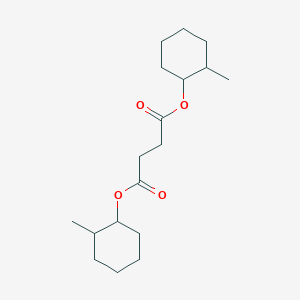
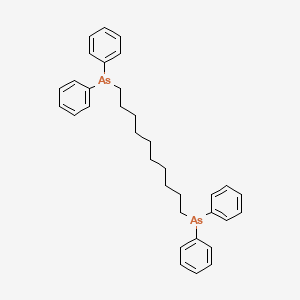
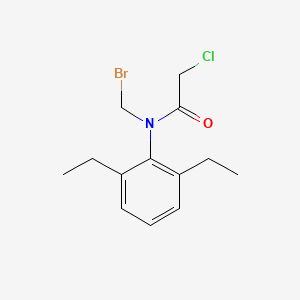

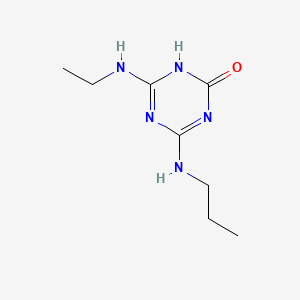
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
